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Compound of Interest

Compound Name: Boc-Glu(OtBu)-OBzI
CAS No.: 910908-09-7
Cat. No.: B2494252
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CAS 910908-09-7 is chemically identified as Boc-L-Glu(OtBu)-OBzI[1], or N-o-tert-
butoxycarbonyl-L-glutamic acid a-benzyl ester y-tert-butyl ester. This molecule is a highly
specialized, orthogonally protected amino acid derivative used extensively in advanced solid-
phase and solution-phase peptide synthesis (SPPS/SPS)[2].

The structural logic of this molecule relies on masking the native zwitterionic nature of glutamic
acid. By protecting the a-amine with a Boc (tert-butoxycarbonyl) group, the y-carboxylic acid
with a tBu (tert-butyl) ester, and the a-carboxylic acid with a Bzl (benzyl) ester, the molecule is
rendered completely neutral and highly lipophilic. This specific tri-protection strategy allows for
orthogonal deprotection—the ability to selectively remove one protecting group without
compromising the chemical integrity of the others|[3].

Quantitative Physical Properties

The following table summarizes the fundamental physical properties of CAS 910908-09-7,
derived from its structural composition and established chemical databases[4],[1].
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Property Value Scientific Rationale

Comprises the Glu backbone
Molecular Formula C21H31NOe (Cs) + Boc (Cs) + OtBu (Ca) +
OBzl (C7)[4].

High MW for a single amino
Molecular Weight 393.47 g/mol acid due to bulky protecting
groups[1].

The bulky, asymmetric

protecting groups disrupt
Physical State Viscous oil to off-white solid crystal lattice formation, often

resulting in low-melting

amorphous solids or oils.

Highly hydrophobic due to the
) extensive aliphatic (tBu) and
Predicted LogP ~4.2-4.8 ,
aromatic (Bzl) carbon

shielding.

Only the carbamate (Boc) N-H
H-Bond Donors 1 remains available for hydrogen

bonding.

Carbonyl and ether oxygens
H-Bond Acceptors 6 across the ester and

carbamate linkages.

Phase 2: Thermodynamic & Solubility Profiling

The solubility of Boc-L-Glu(OtBu)-OBzl is dictated by the hydrophobic effect and the entropy of
solvation. Because the polar amine and carboxylate groups are masked, the molecule cannot
participate in ion-dipole interactions with agueous media. Instead, its solubility is governed by
van der Waals forces and dipole-dipole interactions, making it highly soluble in aprotic and
polar organic solvents.

Solubility Matrix
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Solvent Solubility Limit Solvation Mechanism

Favorable van der Waals

Dichloromethane (DCM) >100 mg/mL (Highly Soluble) interactions with the bulky
aliphatic tBu and Boc groups.

Strong dipole-dipole
Dimethylformamide (DMF) >100 mg/mL (Highly Soluble) interactions; standard solvent
for peptide coupling.

Hydrogen bonding with the

Methanol (MeOH) >50 mg/mL (Soluble)
ester/carbamate oxygens.
Thermodynamic penalty of
forming a hydration shell
Water (H20) Insoluble (<0.1 mg/mL)

around the large hydrophobic

surface area.

Experimental Protocol: Self-Validating Solubility

Assessment

To empirically verify the solubility limit of CAS 910908-09-7 for a specific synthetic workflow,
researchers must avoid relying solely on visual turbidity, which is prone to subjective error. The
following protocol utilizes a self-validating gravimetric-to-HPLC pipeline.

Step-by-Step Methodology:

Aliquoting: Accurately weigh 10.0 mg of Boc-L-Glu(OtBu)-OBzl into a tared, inert glass vial.

Titrimetric Solvation: Add the target solvent (e.g., DCM) in 10 pL increments using a positive

displacement pipette.

Mechanical Agitation: Vortex for 60 seconds, followed by sonication in a 25°C water bath for

5 minutes to overcome the activation energy of dissolution.

Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet any micro-

particulate undissolved solute.
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o Self-Validation (HPLC): Extract 10 uL of the supernatant, dilute 1:100 in mobile phase, and
inject into an HPLC-UV (A = 210 nm for the amide/ester backbone, 254 nm for the benzyl
ring). Quantify against a known standard curve. Validation Logic: If the calculated
concentration matches the theoretical concentration based on the volume added, complete
solubility is confirmed. If it is lower, the saturation limit has been reached.

HPLC | UV
Quantification

Centrifugation
(Phase Separation)

Weigh 10 mg Titrimetric Addition Vortex & Sonicate
CAS 910908-09-7 of Target Solvent (5 mins at 25°C)

Click to download full resolution via product page

Workflow for the self-validating solubility assessment of hydrophobic peptide building blocks.

Phase 3: Orthogonal Cleavage Dynamics

The true value of CAS 910908-09-7 lies in its orthogonality[2]. Depending on the synthetic goal,
a chemist can selectively unmask either the a-carboxylic acid or the a-amine/y-carboxylic acid
pair.

Pathway A: Selective Hydrogenolysis of the Benzyl
Ester (OBzl)

To utilize the a-carboxylic acid for coupling while keeping the amine and y-carboxylic acid
protected, the benzyl ester must be cleaved.

o Causality: Palladium (Pd) catalyst specifically coordinates with the 1t-electrons of the
aromatic benzyl ring. Under a hydrogen atmosphere, this leads to the reductive cleavage of
the benzyl-oxygen bond. The aliphatic Boc and tBu groups lack this 1t-system and remain
completely inert to these conditions[3].
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e Protocol: Dissolve Boc-L-Glu(OtBu)-OBzl in MeOH. Add 10% Pd/C (10% w/w relative to the
substrate). Purge the reaction vessel with Nz, then introduce Hz gas (1 atm). Stir vigorously
at room temperature for 2-4 hours. Filter through Celite to remove the catalyst, and
concentrate in vacuo to yield Boc-L-Glu(OtBu)-OH.

Pathway B: Acidolysis of Boc and OtBu Groups

To elongate the peptide from the N-terminus, the Boc group must be removed.

o Causality: Treatment with strong acid (e.qg., Trifluoroacetic acid, TFA) protonates the
carbamate and ester oxygens. This induces cleavage driven by the formation of highly stable
tert-butyl carbocations, which subsequently eliminate to form isobutylene gas and CO:z. The
benzyl ester, lacking the ability to form a stable carbocation, is highly resistant to TFA and
remains intact[3].

e Protocol: Dissolve the substrate in a 50:50 mixture of TFA and DCM. Stir at room
temperature for 30-60 minutes. Self-Validation Step: Monitor by LC-MS. The reaction is
complete when the parent mass (m/z 394 [M+H]*) completely shifts to the deprotected mass
(m/z 238 [M+H]* for H-L-Glu-OBzl). Evaporate the TFA under a stream of N2 to yield the
product as a TFA salt.
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Orthogonal deprotection logic for CAS 910908-09-7 demonstrating selective unmasking
pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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